molecular formula C23H15FN4O3 B2543661 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1206994-95-7

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2543661
CAS No.: 1206994-95-7
M. Wt: 414.396
InChI Key: NCWCWCRRBZWGAM-UHFFFAOYSA-N
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Description

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a fluorophenyl group, and a methoxyphenyl group

Biochemical Analysis

Biochemical Properties

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, which are involved in key cellular processes . Additionally, 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one can bind to specific proteins, altering their conformation and function. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.

Cellular Effects

The effects of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and overall cellular energy balance.

Molecular Mechanism

The molecular mechanism of action of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one involves several key steps. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one can change over time. This compound has been shown to exhibit good stability under various experimental conditions, with minimal degradation over extended periods . Long-term exposure to 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhanced cell signaling and improved metabolic function . At higher doses, 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one can induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . By modulating these pathways, 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one can alter the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Additionally, 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one can bind to intracellular proteins, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of a fluorinated benzene derivative in a nucleophilic substitution reaction.

    Attachment of the methoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including the target compound, in exhibiting anticancer properties. For instance, compounds containing the oxadiazole ring have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that derivatives with similar structural features could significantly inhibit cell proliferation in glioblastoma models .

Antidiabetic Properties

The oxadiazole framework is also associated with anti-diabetic activity. Compounds derived from this class have been tested in models like Drosophila melanogaster, showing a reduction in glucose levels and improved insulin sensitivity . This suggests that the target compound may possess similar beneficial effects.

Photoluminescent Properties

Compounds containing oxadiazole rings are known for their photoluminescent properties. The incorporation of fluorinated groups can enhance these properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the emission spectra through structural modifications opens avenues for developing advanced materials .

Sensor Development

The unique electronic properties of oxadiazoles allow their use in sensor technologies. For example, compounds like 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl] have been explored as potential fluorescent sensors for detecting metal ions or environmental pollutants due to their selective binding capabilities .

Synthesis and Characterization

The synthesis of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structural integrity and purity of the synthesized compounds .

Case Studies

  • Anticancer Efficacy : A study focused on synthesizing novel oxadiazole derivatives reported that specific modifications led to enhanced cytotoxic effects against breast cancer cell lines. The derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .
  • Diabetes Management : Research evaluating the pharmacological effects of oxadiazole derivatives showed that certain compounds effectively lowered blood glucose levels in diabetic models. These findings suggest potential therapeutic applications in managing diabetes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine
  • 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one

Uniqueness

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one stands out due to its unique combination of a fluorophenyl group and a methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal and material sciences.

Biological Activity

The compound 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a derivative of phthalazine known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C23H15FN4O2
  • Molecular Weight : 398.39 g/mol
  • CAS Number : 1291862-08-2

Anticancer Activity

Research indicates that derivatives of phthalazine, including the compound , exhibit significant anticancer properties. In vitro studies have shown that phthalazine derivatives can inhibit various cancer cell lines:

CompoundCell LineIC50 (μM)
48aHePG217.39
48bMCF-722.19
48aMCF-7/ARD19.84

These compounds have demonstrated effectiveness against multiple cancer types, including breast and liver cancers, through mechanisms such as inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes .

Antimicrobial Activity

Phthalazine derivatives have also shown promise as antimicrobial agents. The structural modifications enhance their efficacy against bacterial strains and fungi. For instance, compounds with oxadiazole moieties have been reported to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Recent studies suggest that similar oxadiazole-containing compounds exhibit neuroprotective effects in models of epilepsy. These compounds modulate neurotransmitter levels and reduce oxidative stress, indicating potential for treating neurological disorders .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and cell survival.
  • Oxidative Stress Reduction : It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the effectiveness of phthalazine derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study found that specific derivatives exhibited over 70% inhibition at concentrations lower than traditional chemotherapeutics like doxorubicin .
  • Neuroprotective Study : In a zebrafish model of epilepsy, the administration of a structurally similar oxadiazole compound significantly reduced seizure frequency and improved survival rates through neurochemical modulation .

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O3/c1-30-17-12-10-16(11-13-17)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-31-22)14-6-8-15(24)9-7-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWCWCRRBZWGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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